molecular formula C13H12N2O6S B14601626 Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60264-13-3

Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide

Cat. No.: B14601626
CAS No.: 60264-13-3
M. Wt: 324.31 g/mol
InChI Key: BLVFUNSVWINBQM-UHFFFAOYSA-N
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Description

Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methoxy group, a nitro group, and a sulfonyl group The 1-oxide indicates the presence of an oxygen atom bonded to the nitrogen atom in the pyridine ring, forming an N-oxide

Preparation Methods

The synthesis of Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-nitrobenzyl chloride with pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide to form the N-oxide.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new substituents.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, halogens, and strong acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The presence of the nitro and sulfonyl groups allows for strong interactions with target molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar compounds to Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide include:

    Pyridine, 2-methyl-, 1-oxide: Lacks the methoxy and nitro groups, resulting in different chemical properties and reactivity.

    2-Methoxypyridine: Contains a methoxy group but lacks the nitro and sulfonyl groups, leading to different applications and reactivity.

    Omeprazole: A pyridine derivative with a different substitution pattern, used as a proton pump inhibitor in medicine.

Properties

CAS No.

60264-13-3

Molecular Formula

C13H12N2O6S

Molecular Weight

324.31 g/mol

IUPAC Name

2-[(2-methoxy-5-nitrophenyl)methylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C13H12N2O6S/c1-21-12-6-5-11(15(17)18)8-10(12)9-22(19,20)13-4-2-3-7-14(13)16/h2-8H,9H2,1H3

InChI Key

BLVFUNSVWINBQM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=[N+]2[O-]

Origin of Product

United States

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